(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane
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Overview
Description
(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[310]hexane is a bicyclic compound featuring a difluoromethyl group and an azabicyclo structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane typically involves difluoromethylation reactions. One common method is the transition-metal-catalyzed difluoromethylation, where difluoromethyl groups are introduced into organic substrates using metal catalysts . Another approach is the photochemical selective difluoromethylation of bicyclobutanes, which leverages green solvent-controlled reactions and renewable visible light as the reaction power .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced difluoromethylation reagents and optimized reaction conditions to achieve high yields and purity. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition-metal catalysts, difluoromethylation reagents, and green solvents. Reaction conditions often involve ambient temperatures and biocompatible environments to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, difluoromethylation reactions typically yield difluoromethylated derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound .
Scientific Research Applications
(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane has several scientific research applications:
Mechanism of Action
The mechanism of action of (1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. The difluoromethyl group can act as a lipophilic hydrogen bond donor, influencing the compound’s binding affinity and selectivity towards its targets . The compound’s unique structure allows it to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Difluoromethylated Heterocycles: These compounds share the difluoromethyl group and are used in similar applications.
Trifluoromethylated Compounds: These compounds contain a trifluoromethyl group and exhibit similar properties, such as increased stability and lipophilicity.
Fluorinated Cyclobutanes: These compounds have a similar bicyclic structure and are used in drug design and materials science.
Uniqueness
(1R,5S,6R)-6-(Difluoromethyl)-3-azabicyclo[3.1.0]hexane is unique due to its specific stereochemistry and the presence of both a difluoromethyl group and an azabicyclo structure. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C6H9F2N |
---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
(1S,5R)-6-(difluoromethyl)-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H9F2N/c7-6(8)5-3-1-9-2-4(3)5/h3-6,9H,1-2H2/t3-,4+,5? |
InChI Key |
TWOADOJJSNEDES-NGQZWQHPSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2C(F)F)CN1 |
Canonical SMILES |
C1C2C(C2C(F)F)CN1 |
Origin of Product |
United States |
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